molecular formula C11H11N3O2 B1432643 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-amine CAS No. 1513253-45-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-amine

Cat. No. B1432643
M. Wt: 217.22 g/mol
InChI Key: RVJDBBKTAZZPAH-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various fields such as medicine, industry, or research.



Synthesis Analysis

This involves the methods and procedures used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction.



Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.



Chemical Reactions Analysis

This involves the study of how the compound reacts with other substances. It includes the conditions, products, and mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, density, molar mass, and reactivity.


Scientific Research Applications

Results or Outcomes

Upon activation, DBM translocates to the nucleus and binds to specific DNA sequences, leading to the transcription of target genes. DBM has been shown to activate AhR and induce the expression of genes involved in anti-inflammatory and anti-cancer responses.

Antibacterial Applications

Methods of Application: The antibacterial potential of these molecules was ascertained by a biofilm inhibition study against Escherichia coli and Bacillus subtilis .

Results or Outcomes: The results revealed that two of the compounds were rather active inhibitors of these two pathogenic bacterial strains .

Neuroprotective Applications

Methods of Application: The neuroprotective effects of DBM are likely mediated through its activation of the AhR pathway, which can regulate the expression of genes involved in cellular processes such as inflammation, apoptosis, and cell proliferation.

Results or Outcomes: DBM has been shown to suppress the production of pro-inflammatory cytokines and inhibit the growth of cancer cells, which may contribute to its neuroprotective effects.

Xenobiotic Metabolism

Methods of Application: The effects of DBM on xenobiotic metabolism are likely mediated through its activation of the AhR pathway.

Results or Outcomes: The activation of the AhR pathway by DBM can lead to the transcription of target genes involved in xenobiotic metabolism.

Antifungal Applications

Methods of Application: The antifungal potential of these molecules is likely due to their ability to inhibit the growth of various fungal strains .

Results or Outcomes: While specific results for DBM are not available, sulfonamides in general have been reported to be effective against numerous infections and fungal strains .

Treatment of Alzheimer’s Disease

Methods of Application: The potential therapeutic effects of these molecules in Alzheimer’s disease are likely due to their ability to inhibit certain biochemical processes associated with the disease .

Results or Outcomes: While specific results for DBM are not available, some sulfonamide derivatives have been reported to be effective in the treatment of Alzheimer’s disease .

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves the potential applications and research directions for the compound. It could be in the field of medicine, industry, environmental science, etc.


Please note that the availability of information may vary depending on the compound. For a specific compound, it’s best to refer to scientific literature or databases for accurate and detailed information.


properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-9-10(16-6-5-15-9)7-8(1)14-11-12-3-4-13-11/h1-4,7H,5-6H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJDBBKTAZZPAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=NC=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-amine
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-amine
Reactant of Route 3
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-amine
Reactant of Route 4
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-amine
Reactant of Route 5
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-amine
Reactant of Route 6
Reactant of Route 6
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-amine

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